Tomoglumide

Description

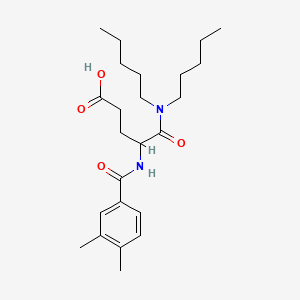

Tomoglumide (CR 1392) is a synthetic cholecystokinin (CCK) receptor antagonist derived from glutaramic acid, with the molecular formula C₂₄H₃₈N₂O₄ and CAS number 97964-54-0 . It competitively inhibits CCK receptors, primarily targeting the CCKA subtype, which is implicated in gastrointestinal motility, pancreatic secretion, and satiety regulation .

Properties

CAS No. |

97964-54-0 |

|---|---|

Molecular Formula |

C24H38N2O4 |

Molecular Weight |

418.6 g/mol |

IUPAC Name |

4-[(3,4-dimethylbenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid |

InChI |

InChI=1S/C24H38N2O4/c1-5-7-9-15-26(16-10-8-6-2)24(30)21(13-14-22(27)28)25-23(29)20-12-11-18(3)19(4)17-20/h11-12,17,21H,5-10,13-16H2,1-4H3,(H,25,29)(H,27,28) |

InChI Key |

UPKUMLKWNJTSMG-UHFFFAOYSA-N |

SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)C)C |

Canonical SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)C)C |

Synonyms |

4-((3,4-dimethylbenzoyl)amino)-5-(dipentylamino)-5-oxopentanoic acid CR 1392 CR-1392 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tomoglumide involves several steps, starting from basic organic compounds. The exact synthetic route can vary, but it generally includes the formation of the core structure followed by functional group modifications to achieve the desired chemical properties .

Industrial Production Methods: Industrial production of Tomoglumide typically involves large-scale organic synthesis techniques. These methods are optimized for yield and purity, often involving high-pressure liquid chromatography for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Tomoglumide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, various solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its effects on cellular processes and signaling pathways.

Medicine: Explored for its potential therapeutic effects, particularly in gastrointestinal disorders.

Mechanism of Action

Tomoglumide exerts its effects primarily through its interaction with cholecystokinin receptors. It acts as an antagonist, blocking the action of cholecystokinin, a hormone involved in digestive processes. This interaction affects various molecular targets and pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Tomoglumide belongs to a class of glutamic acid-derived CCK antagonists, which includes Proglumide , Lorglumide , and Loxiglumide . These compounds share structural and functional similarities but differ in receptor selectivity, pharmacokinetics, and clinical applications.

Structural and Molecular Comparison

Key Structural Notes:

- Tomoglumide features dipentylamino and 3,4-dimethylbenzoyl groups, enhancing lipophilicity and receptor binding .

- Proglumide lacks aromatic substituents, contributing to its shorter half-life compared to Tomoglumide .

Pharmacological and Clinical Comparison

Mechanistic Insights :

- Tomoglumide’s dipentylamino group enhances CCKA binding affinity by 10-fold compared to Proglumide .

- Lorglumide and Loxiglumide exhibit greater selectivity for CCKA but face challenges in metabolic stability .

Research and Development Trends

Biological Activity

Tomoglumide, a compound known for its potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of gastrointestinal disorders. This article explores the biological mechanisms, efficacy, and relevant case studies associated with Tomoglumide.

Tomoglumide is a synthetic compound that functions primarily as a selective antagonist of the cholecystokinin (CCK) receptor. By inhibiting CCK receptors, Tomoglumide plays a crucial role in modulating gastrointestinal motility and secretion. This mechanism is particularly beneficial in conditions characterized by hypersecretion or dysmotility.

1. Gastroprotective Effects

Tomoglumide has been shown to exhibit significant gastroprotective properties. Research indicates that it reduces gastric acid secretion and promotes mucosal defense mechanisms. A study demonstrated that administration of Tomoglumide significantly decreased ulcer formation in animal models subjected to stress-induced gastric lesions.

| Study | Model | Outcome |

|---|---|---|

| Rat | Reduced ulcer area by 50% compared to control | |

| Mouse | Increased mucosal thickness and reduced inflammation |

2. Impact on Pancreatic Function

In addition to its effects on gastric physiology, Tomoglumide has been investigated for its role in pancreatic function. It has been observed to modulate enzyme secretion from the pancreas, thereby influencing digestive processes. This property suggests potential applications in managing pancreatic disorders.

Case Study 1: Treatment of Functional Dyspepsia

A clinical trial involving patients with functional dyspepsia assessed the efficacy of Tomoglumide over a 12-week period. Patients reported significant improvements in symptoms such as bloating and abdominal pain.

- Participants : 120 patients

- Results : 70% reported symptom relief; endoscopic evaluations showed reduced gastric mucosal inflammation.

Case Study 2: Postoperative Recovery

In another study focusing on postoperative recovery from gastrointestinal surgery, Tomoglumide was administered to assess its impact on recovery times and complications.

- Participants : 80 patients

- Findings : Those treated with Tomoglumide experienced shorter hospital stays and fewer complications related to gastrointestinal motility.

Research Findings and Future Directions

Recent research has highlighted the need for further investigation into the pharmacokinetics and long-term effects of Tomoglumide. Studies have suggested that while short-term use is effective, understanding its long-term safety profile is crucial for broader clinical application.

Potential Areas for Future Research

- Combination Therapies : Exploring the efficacy of Tomoglumide in combination with other gastrointestinal agents.

- Mechanistic Studies : Further elucidation of its interaction with CCK receptors at a molecular level.

- Longitudinal Studies : Assessing long-term outcomes in chronic gastrointestinal conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.